Cis-γAMCP Constrains ζ-Angle Distribution to a Single Stable 10/12-Helix, Whereas the Trans Isomer Populates Multiple Competing Folds
When incorporated into a γ/α-peptide backbone, the cis-(1S,2R)-AMCP residue (the deprotected form of the target compound) forms a well-ordered 10/12-helix characterized by the smallest ζ-angle yet observed for this helix class, a consequence of the narrow ζ-angle range enforced by the cis-cyclopentane constraint. In contrast, the trans-(1R,2R)-AMCP system exhibits a significantly broader ζ-angle distribution that can be satisfied by several competing helical conformations, resulting in conformational frustration rather than a single dominant fold [1].
| Evidence Dimension | Helical ordering: number of dominant conformations in γ/α-peptide backbone |
|---|---|
| Target Compound Data | cis-(1S,2R)-AMCP: one well-ordered 10/12-helix with alternate H-bond directionality (narrow ζ-angle range) |
| Comparator Or Baseline | trans-(1R,2R)-AMCP: multiple competing helical structures (broad ζ-angle range, conformational frustration) |
| Quantified Difference | Qualitative but structurally definitive: single defined fold vs. multiple competing folds; ζ-angle range reported as the smallest yet observed for 10/12-helix (cis) vs. significantly broader (trans) |
| Conditions | Solution-phase NMR and computational modeling of γ/α-peptide oligomers (J. Am. Chem. Soc. 2020, 142, 1382–1393) |
Why This Matters
For end-users aiming to engineer reproducible peptide secondary structure, the cis constraint ensures a predictable, homogeneous fold—an essential attribute for structure-activity relationship (SAR) studies and for minimizing off-target conformations.
- [1] Fanelli, R.; Berta, D.; Földes, T.; Rosta, E.; Atkinson, R. A.; Hofmann, H.-J.; Shankland, K.; Cobb, A. J. A. Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide. J. Am. Chem. Soc. 2020, 142, 1382–1393. https://doi.org/10.1021/jacs.9b10861. View Source
